(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine
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Overview
Description
(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-2-imine core, a methoxy group, and sulfonyl and sulfanyl substituents.
Preparation Methods
The synthesis of (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine typically involves multiple steps. One common method includes the reaction of appropriate aldehydes with hydrazides in various organic solvents . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and other organic compounds that facilitate the transformation of the functional groups present in the molecule. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt fungal cell membranes .
Comparison with Similar Compounds
When compared to similar compounds, (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- (2Z)-2-(4-methylbenzenesulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile
- (2Z)-3-(4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
These compounds share some structural similarities but differ in their specific substituents and overall molecular architecture, which can lead to different chemical and biological properties.
Biological Activity
(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a chromen-2-imine core with multiple functional groups that may contribute to its biological activity. The presence of the methoxy group, sulfonyl group, and methylsulfanyl group enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. Below are summarized findings from recent research.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
A549 (Lung Cancer) | 10.3 | Caspase activation |
HeLa (Cervical Cancer) | 15.8 | Inhibition of cell proliferation |
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Effects
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Percentage Inhibition |
---|---|---|---|
TNF-α | 500 | 200 | 60% |
IL-6 | 300 | 120 | 60% |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, preliminary studies indicate that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway, leading to mitochondrial membrane potential loss and cytochrome c release.
- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways in macrophages.
- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that it disrupts bacterial cell wall synthesis or function.
Case Studies
A notable case study involved the application of this compound in a murine model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to the control group, suggesting potential for therapeutic use in oncology.
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S2/c1-16-10-12-20(13-11-16)31(26,27)22-14-17-6-4-9-21(28-2)23(17)29-24(22)25-18-7-5-8-19(15-18)30-3/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRMFTQEMJZPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.